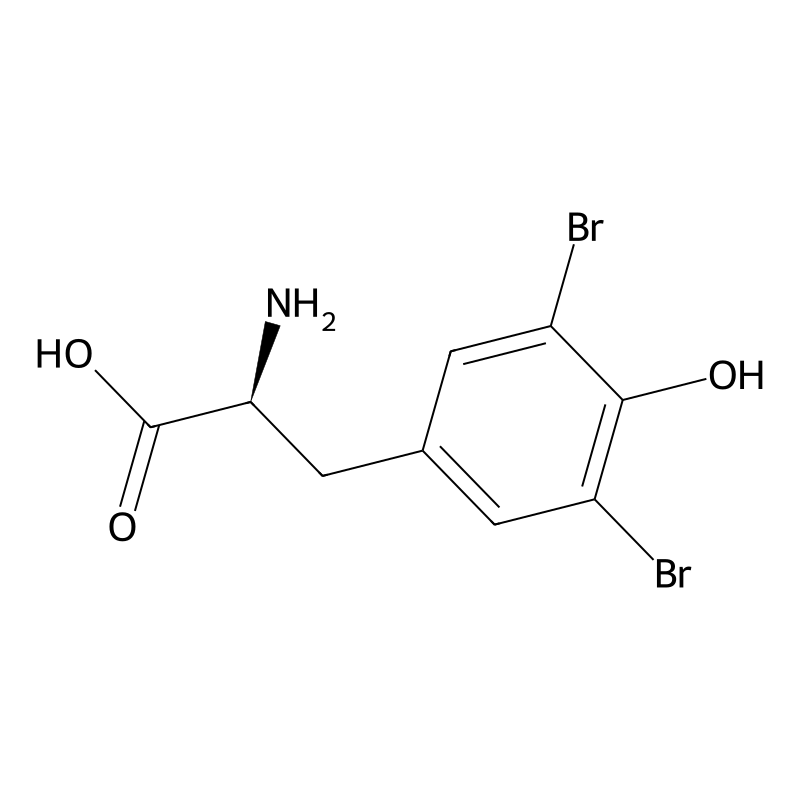

3,5-Dibromo-L-tyrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antithyroid Agent:

3,5-Dibromo-L-tyrosine has been studied for its potential as an antithyroid drug. It inhibits the incorporation of iodine into thyroglobulin, a protein precursor to thyroid hormones. This disrupts thyroid hormone synthesis and function [].

Model Substrate for Enzyme Studies:

Due to the presence of bromine atoms, 3,5-Dibromo-L-tyrosine serves as a valuable model substrate for studying enzymes involved in tyrosine metabolism. The altered structure compared to L-tyrosine allows researchers to investigate how these enzymes interact with modified amino acids [].

Investigation of halogenation Reactions:

3,5-Dibromo-L-tyrosine is helpful in understanding halogenation reactions, which are essential for various biological processes. Scientists can use this molecule to study the mechanisms and enzymes involved in introducing bromine atoms into organic molecules [].

3,5-Dibromo-L-tyrosine is a bromoamino acid derivative of L-tyrosine, characterized by the presence of bromine substituents at the 3 and 5 positions of the aromatic benzyl group. Its chemical formula is , and it is recognized for its unique structural properties that influence its reactivity and biological interactions. This compound is often utilized in biochemical research due to its potential as a building block in the synthesis of various biologically active molecules .

3,5-Dibromo-L-tyrosine acts as an antithyroid agent. It is believed to inhibit the synthesis of thyroid hormones by interfering with the incorporation of iodine into thyroglobulin []. Thyroglobulin is a protein precursor stored in the thyroid gland. Iodination of thyroglobulin is a crucial step in the production of the active thyroid hormones, triiodothyronine (T3) and thyroxine (T4). By interfering with this process, 3,5-Dibromo-L-tyrosine can lead to decreased thyroid hormone production, impacting various physiological processes regulated by these hormones.

The biological activity of 3,5-dibromo-L-tyrosine has been investigated in various studies. It exhibits significant antioxidant properties, which may contribute to its role in cellular protection against oxidative stress. Additionally, this compound has shown potential in modulating neurotransmitter systems, particularly through interactions with dopaminergic pathways, which could have implications for neurological research .

The synthesis of 3,5-dibromo-L-tyrosine can be achieved through several methods:

- Bromination of L-Tyrosine: This method employs bromine in glacial acetic acid or dimethyl sulfoxide to selectively brominate L-tyrosine at the 3 and 5 positions.

- Dimethyl Sulfoxide Method: A more efficient approach involves using dimethyl sulfoxide with hydrobromic acid and acetic acid, yielding high purity and yield of 3,5-dibromo-L-tyrosine .

3,5-Dibromo-L-tyrosine finds applications in various fields:

- Pharmaceutical Research: It serves as a precursor for synthesizing bioactive compounds and pharmaceuticals.

- Biochemical Studies: Its role as an antioxidant makes it useful in studies related to oxidative stress and neuroprotection.

- Material Science: It is explored for potential applications in developing new materials with specific electronic or optical properties .

Studies on the interactions of 3,5-dibromo-L-tyrosine with various biological targets have indicated its capacity to influence enzyme activity and receptor binding. For instance, it has been shown to interact with neurotransmitter receptors, potentially affecting dopamine signaling pathways. These interactions underline its importance in neuropharmacology and may lead to further investigations into its therapeutic potential .

Several compounds share structural similarities with 3,5-dibromo-L-tyrosine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-Tyrosine | Contains a single hydroxyl group | Precursor to neurotransmitters; no bromination |

| 3-Bromo-L-Tyrosine | Bromination at position C-3 only | Less potent as an antioxidant compared to 3,5-dibromo form |

| D-Tyrosine | Optical isomer of L-tyrosine | Different biological activity; less studied |

| 4-Bromo-L-Tyrosine | Bromination at position C-4 | Affects different pathways than 3,5-dibromo form |

The unique positioning of bromine atoms in 3,5-dibromo-L-tyrosine enhances its biological activity compared to its analogs. The dual bromination not only alters its reactivity but also enhances its potential applications in medicinal chemistry and biochemistry .

Systematic IUPAC Name and CAS Registry Number

The IUPAC name for 3,5-Dibromo-L-tyrosine is (S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid. Its CAS Registry Number is 300-38-9.

Molecular Formula and Stereochemical Configuration

The molecular formula is C₉H₉Br₂NO₃, with a molar mass of 338.98 g/mol. The compound features an L-configuration at the α-carbon, confirmed by its specific rotation of [α]²⁰/D = +0.5° to +2.0° (1 M HCl). The stereochemistry is critical for its biological activity, as the D-enantiomer shows distinct physicochemical properties.

Synonyms and Historical Terminology

Common synonyms include:

- Dibromotyrosine

- Biotiren

- L-Tyrosine, 3,5-dibromo-

- (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid

Historically, it was classified under ATC code H03BX02 as an antithyroid agent.

Halogenation Strategies for Tyrosine Derivatives

The halogenation of tyrosine derivatives represents a fundamental transformation in the synthesis of brominated aromatic amino acids, with electrophilic aromatic substitution serving as the primary mechanistic pathway [31] [35]. The aromatic amino acid tyrosine presents multiple reactive sites for halogenation, making regioselectivity control a critical consideration in synthetic design [8] [27]. Various halogenating agents have been developed to achieve selective bromination at specific positions on the tyrosine aromatic ring.

N-bromosuccinimide emerges as one of the most versatile brominating agents for tyrosine derivatives, offering both ease of handling and excellent reactivity profiles [34] [35]. The electrophilic nature of the bromine atom in N-bromosuccinimide enables selective attack on electron-rich aromatic systems, with the regioselectivity significantly influenced by solvent polarity and reaction conditions [34]. Alternative brominating systems include bromoisocyanuric acid monosodium salt, which demonstrates effectiveness under strongly acidic aqueous conditions [10].

The mechanistic pathway for electrophilic aromatic bromination involves initial electrophile activation, followed by electrophilic addition to form a stabilized carbocation intermediate, and subsequent deprotonation to restore aromaticity [35] [37]. The rate-determining step consistently involves the initial electrophilic addition, with the Wheland intermediate being stabilized through resonance delocalization [35].

Hypobromous acid systems represent another significant class of brominating agents, particularly relevant for biological halogenation processes [27] [28]. These systems generate reactive brominating species that can selectively target tyrosine residues, with the extent of bromination depending on reaction conditions including pH, temperature, and substrate concentration [28].

Direct Bromination Using Dimethyl Sulfoxide/Hydrogen Bromide/Acetic Acid Systems

The dimethyl sulfoxide/hydrogen bromide/acetic acid system represents the most efficient and practical method for the preparation of 3,5-dibromo-L-tyrosine in good yields [1]. This methodology converts L-tyrosine to 3-bromo-L-tyrosine using 1.2 equivalents of dimethyl sulfoxide, while treatment with 2.2 equivalents under comparable conditions results in the formation of 3,5-dibromo-L-tyrosine [1]. The system has been characterized as the simplest, safest, and most efficient method for preparing gram quantities of brominated tyrosine derivatives [1].

The mechanistic foundation of the dimethyl sulfoxide/hydrogen bromide system involves the activation of dimethyl sulfoxide as a terminal oxidant, with hydrogen bromide functioning both as a nucleophile and redox mediator [9]. The process begins with the oxidation of hydrogen bromide by dimethyl sulfoxide to generate reactive brominating species, which subsequently undergo disproportionation to produce hypobromous acid and related intermediates [9]. This cascade of reactions enables the controlled delivery of brominating equivalents to the tyrosine substrate.

The optimization of reaction conditions has been extensively studied, with temperature control proving critical for achieving optimal selectivity [30] [31]. Lower reaction temperatures favor para-selectivity in electrophilic aromatic bromination, while elevated temperatures tend to decrease positional selectivity by making collisions at less favorable positions more energetically accessible [31]. The reaction typically proceeds at room temperature, providing an excellent balance between reaction rate and regioselectivity.

Solvent effects play a crucial role in determining the success of the dimethyl sulfoxide/hydrogen bromide/acetic acid system [9]. The polar nature of dimethyl sulfoxide facilitates the ionic mechanism required for effective bromination, while acetic acid provides the necessary acidic environment for optimal reactivity [9]. The combination creates an environment where the brominating species remain sufficiently active while minimizing undesired side reactions.

| Parameter | Optimal Conditions | Effect on Product Formation |

|---|---|---|

| Temperature | Room temperature | Favors 3,5-dibromination selectivity |

| Dimethyl Sulfoxide Equivalents | 2.2 equivalents | Promotes complete dibromination |

| Reaction Time | 30 minutes to 2 hours | Extended time ensures completion |

| Hydrogen Bromide Concentration | Concentrated solution | Maintains reactive species concentration |

Regioselectivity Control in Dibromination Reactions

Regioselectivity control in dibromination reactions of tyrosine derivatives depends on multiple factors including electronic effects, steric hindrance, and reaction conditions [31] [33]. The inherent electronic properties of the tyrosine substrate direct electrophilic attack to positions that maximize resonance stabilization of the resulting carbocation intermediate [31]. For tyrosine, the hydroxyl group serves as a strong electron-donating substituent, activating the aromatic ring toward electrophilic substitution and directing bromination to the ortho and para positions relative to the hydroxyl group [31].

The preferential formation of 3,5-dibromo-L-tyrosine over other possible dibromination products results from the optimal electronic environment created by the phenolic hydroxyl group [31]. Theoretical calculations using frontier molecular orbital theory and electrostatic potential analysis confirm that the 3 and 5 positions exhibit the highest electron density and lowest ionization energy, making them the most favorable sites for electrophilic attack [31].

Temperature effects on regioselectivity have been systematically studied, revealing that lower reaction temperatures enhance selectivity by reducing the probability of kinetically unfavorable collisions [31]. At elevated temperatures, thermal energy can overcome the energy barriers associated with less favorable substitution patterns, leading to decreased selectivity and formation of unwanted regioisomers [31]. The optimal temperature range for achieving high 3,5-dibromination selectivity falls between room temperature and 40 degrees Celsius [30].

Solvent polarity significantly influences the regioselectivity of bromination reactions through its effect on the stability and reactivity of ionic intermediates [34]. Polar solvents stabilize charged transition states and intermediates, favoring the ionic mechanism that leads to selective substitution patterns [34]. The dimethyl sulfoxide/hydrogen bromide/acetic acid system optimizes these solvent effects by providing a highly polar environment that promotes the desired ionic bromination pathway.

Steric effects become increasingly important in dibromination reactions, where the first bromine substituent influences the approach of the second brominating species [33]. The 3,5-dibromo substitution pattern in tyrosine minimizes steric interactions while maintaining optimal electronic activation, explaining the high selectivity observed for this particular substitution pattern [33].

| Brominating Agent | Regioselectivity | Typical Conditions | Selectivity Factor |

|---|---|---|---|

| Dimethyl Sulfoxide/Hydrogen Bromide | High 3,5-selectivity | Room temperature, polar solvent | Electronic activation |

| N-bromosuccinimide | Variable | Temperature dependent | Steric and electronic |

| Bromoisocyanuric Acid | Meta preference | Acidic aqueous conditions | Electronic deactivation |

| Hypobromous Acid | Mixed products | Physiological pH | Competing pathways |

Protecting Group Strategies for Functionalized Tyrosines

Protecting group strategies for functionalized tyrosines must address both the phenolic hydroxyl group and the amino acid functionality while maintaining compatibility with bromination conditions [13] [14]. The most widely employed strategy in peptide synthesis utilizes the fluorenylmethoxycarbonyl/tert-butyl orthogonal protection scheme, where the phenolic hydroxyl is protected as a tert-butyl ether and the amino group bears a fluorenylmethoxycarbonyl protecting group [13] [15].

The tert-butyl ether protecting group for the tyrosine phenolic hydroxyl offers excellent stability under basic conditions while remaining readily removable under acidic conditions [13] [22]. Installation of the tert-butyl group can be achieved using tert-butyl chloride in the presence of zinc dust under mild conditions, providing a practical and efficient protection strategy [25]. The resulting tert-butyl ether exhibits remarkable stability toward nucleophilic and basic reagents while being smoothly cleaved by trifluoroacetic acid treatment [13].

Benzyl ether protection represents an alternative strategy that offers orthogonal deprotection through hydrogenolysis or dissolving metal reduction [21] [26]. The benzyl protecting group demonstrates excellent stability under both acidic and basic conditions, making it particularly suitable for multi-step synthetic sequences [21]. Deprotection can be achieved through catalytic hydrogenation using palladium on carbon or through reductive cleavage using sodium in liquid ammonia [21].

Allyl ether protecting groups provide a palladium-labile protection strategy that offers orthogonality to both acid-labile and base-labile protecting groups [24]. The allyl group can be installed using allyl bromide and potassium carbonate in acetone, and subsequent deprotection employs palladium tetrakis triphenylphosphine with morpholine as a nucleophile [24]. This approach proves particularly valuable in complex synthetic sequences requiring selective deprotection capabilities.

Tetrahydropyranyl protection offers another acid-labile strategy that provides improved solubility compared to more traditional protecting groups [19]. The tetrahydropyranyl group can be installed using 3,4-dihydro-2H-pyran in the presence of para-toluenesulfonic acid, and deprotection occurs under mild acidic conditions [19]. This protecting group demonstrates particular utility in solid-phase peptide synthesis applications where enhanced solubility improves reaction efficiency [19].

| Protecting Group | Installation Method | Deprotection Conditions | Orthogonality |

|---|---|---|---|

| tert-Butyl ether | tert-Butyl chloride, zinc dust | Trifluoroacetic acid | Fluorenylmethoxycarbonyl/tert-butyl |

| Benzyl ether | Benzyl bromide, potassium carbonate | Hydrogenolysis or dissolving metal | Boc compatible |

| Allyl ether | Allyl bromide, potassium carbonate | Palladium catalysis | Palladium-labile |

| Tetrahydropyranyl | 3,4-Dihydro-2H-pyran, acid catalyst | Mild acid treatment | Acid-labile |

The selection of appropriate protecting group strategies must consider the specific requirements of the intended synthetic sequence, including the nature of subsequent transformations and the desired orthogonality relationships [14] [15]. For bromination reactions, protecting groups must demonstrate stability under the acidic and potentially oxidizing conditions employed in halogenation procedures [14]. The tert-butyl ether protecting group has proven particularly suitable for bromination chemistry due to its stability under the reaction conditions typically employed for tyrosine halogenation [13].

The structural characterization of 3,5-dibromo-L-tyrosine through X-ray crystallography has been primarily achieved through its metal complexes, which provide enhanced crystallization properties and structural stability compared to the free amino acid [1] [2]. The most comprehensively studied system is the nickel(II) complex containing 1,10-phenanthroline as a co-ligand.

Nickel(II) Complex Crystal Structure

The complex [Ni(phen)(C₉H₈Br₂NO₃)₂·2CH₃OH·2H₂O] crystallizes in the orthorhombic system with space group P₂₁₂₁₂ [1] [2]. The unit cell parameters are a = 12.9546 Å, b = 14.9822 Å, c = 9.9705 Å, with a volume of 1935.2 ų and Z = 1 [1]. The calculated density is 1.742 g·cm⁻³, and the structure refinement yielded reliability factors of R₁ = 0.0529 and wR₂ = 0.0738 for 3424 observed reflections with I > 2σ(I) [1].

The nickel(II) ion adopts a six-coordinate geometry, coordinating with four nitrogen atoms and two oxygen atoms from three ligands to form a mononuclear complex [1] [2]. The coordination environment consists of two carboxylic oxygen atoms from 3,5-dibromo-L-tyrosine and two nitrogen atoms from 1,10-phenanthroline, creating a neutral 4N+2O complex [2].

Copper(II) Complex Structures

Multiple copper(II) complexes have been structurally characterized, including mononuclear and polymeric forms [3] [4]. The mononuclear complex Cu(L1)₂·CH₃OH·H₂O demonstrates typical square planar coordination geometry with two 3,5-dibromo-L-tyrosine ligands [5] [6]. Additionally, a unique coordination polymer [Cu(phen)(L-Br₂Tyr)Cl]ₙ has been reported, where adjacent [CuCl(L-Br₂Tyr)] monomers are bridged by carboxylate groups in a syn-anti bidentate bridging mode [4].

Halogen Bonding Interactions

The crystal structures reveal significant intermolecular halogen bonding interactions. In the N-acetyl-3,5-dibromo-L-tyrosine hemihydrate structure, short intermolecular Br···Br separations of 3.2938(3) Å are observed, which are notably shorter than the van der Waals contact distance [7] [8]. These halogen bonds contribute to the overall crystal packing stability and demonstrate the importance of bromine substituents in directing supramolecular assembly [9].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D Techniques)

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3,5-dibromo-L-tyrosine in both solution and solid states, with specific spectroscopic signatures arising from the symmetric dibromination pattern.

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 3,5-dibromo-L-tyrosine exhibits characteristic features reflecting its symmetric substitution pattern [10] [11]. The aromatic protons appear as a singlet at δ 7.2-7.4 ppm, representing the two equivalent hydrogen atoms at positions 2 and 6 of the benzene ring [12]. This symmetrical pattern contrasts with mono-brominated tyrosine derivatives, which show complex aromatic multipicity patterns.

The aliphatic region displays the characteristic amino acid pattern with the α-CH₂ protons appearing as a multiplet at δ 2.9-3.1 ppm [12]. The amino protons typically appear as a broad signal at δ 3.2-3.8 ppm, with the exact chemical shift and splitting pattern dependent on pH, temperature, and exchange conditions with the solvent [12] [13].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopic Characterization

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and the electronic effects of bromine substitution [14] [13]. The aromatic carbon signals appear in the δ 120-140 ppm region, with the brominated carbons showing characteristic downfield shifts due to the electron-withdrawing effects of the halogen substituents [14].

The carboxyl carbon resonates at δ 170-175 ppm, while the aliphatic CH₂ carbon appears at δ 36-38 ppm [13]. The symmetrical dibromination pattern results in simplified spectral complexity compared to unsymmetrically substituted derivatives, facilitating structural assignment and purity assessment [14].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional Nuclear Magnetic Resonance methods have been employed to confirm structural connectivity and investigate molecular dynamics [15]. The 1,1-ADEQUATE experiment has been particularly valuable for confirming the ¹³C Nuclear Magnetic Resonance assignments of spirocyclohexadienylisoxazoline moieties in related dibromotyrosine derivatives [15].

Correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC) experiments provide through-bond connectivity information, confirming the aromatic substitution pattern and establishing correlations between the aromatic protons and their directly bonded carbons [16]. These techniques are especially valuable for complex dibromotyrosine-derived natural products where multiple substitution patterns may be present [11] [14].

Solid-State Nuclear Magnetic Resonance Applications

Solid-state ¹³C cross-polarization magic angle spinning Nuclear Magnetic Resonance has been applied to study the polymorphic behavior and intermolecular interactions in halogenated tyrosine derivatives [17] [18]. These studies reveal the influence of halogen bonding on crystal packing and provide insights into molecular dynamics in the solid state [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information through characteristic fragmentation patterns that reflect the unique chemical properties of the dibrominated amino acid structure.

Electrospray Ionization Mass Spectrometry Analysis

Under electrospray ionization conditions, 3,5-dibromo-L-tyrosine produces a protonated molecular ion [M+H]⁺ at m/z 339, with the characteristic bromine isotope pattern confirming the presence of two bromine atoms [10] [11]. The isotopic distribution shows the expected 1:2:1 pattern for dibrominated compounds, providing unambiguous identification [19] [20].

Major fragmentation pathways include loss of ammonia ([M+H-NH₃]⁺ at m/z 322) and loss of the carboxyl group ([M+H-COOH]⁺ at m/z 294) [10] [21]. These fragmentation patterns are consistent with typical amino acid fragmentation behavior under collision-induced dissociation conditions [19] [22].

Characteristic Brominated Fragment Ions

The mass spectrometric analysis reveals several brominated fragment ions that serve as diagnostic markers [10] [20]. The base peak at m/z 78.9 corresponds to bromine-related species, while fragments at m/z 212.9 and m/z 291.9 retain the dibrominated aromatic system [20] [21]. The fragment at m/z 171.9 represents a characteristic immonium ion derived from the brominated aromatic system [10].

Fragmentation Mechanism Insights

The fragmentation patterns indicate preferential cleavage of the amino acid backbone while preserving the brominated aromatic system [10] [23]. This behavior reflects the stability imparted by the halogen substituents and provides valuable information for structural elucidation of unknown dibromotyrosine derivatives [19] [23].

The loss of the amino acid side chain ([M+H-C₂H₄NO₂]⁺ at m/z 265) represents another significant fragmentation pathway, generating aromatic fragments that retain both bromine substituents [10] [21]. This pattern is particularly useful for distinguishing dibromotyrosine from related halogenated amino acids [19].

Density Functional Theory Calculations

Computational studies using density functional theory have provided detailed insights into the electronic structure, bonding characteristics, and molecular properties of 3,5-dibromo-L-tyrosine.

Geometric Optimization and Electronic Structure

Density functional theory calculations using the B3LYP functional with 6-31+G* basis set have been performed to optimize the molecular geometry and calculate electronic properties [1] [2]. The calculations predict a HOMO-LUMO energy gap that indicates the compound's propensity to interact with deoxyribonucleic acid and other biological targets [1].

The optimized geometry shows the influence of bromine substitution on bond lengths and angles within the aromatic ring system [24] [9]. The electron-withdrawing nature of the bromine atoms affects the electron density distribution throughout the molecule, influencing reactivity and intermolecular interactions [9].

Natural Bond Orbital Analysis

Natural bond orbital analysis reveals charge localization patterns and bonding characteristics in the dibrominated system [24] [25]. The calculations show significant charge localization on the aromatic ring, with the bromine atoms carrying partial negative charges due to their high electronegativity [24] [26].

The analysis provides insights into the halogen bonding capabilities of the compound, predicting strong electrophilic regions around the bromine atoms that can participate in σ-hole interactions with electron-rich species [9]. These calculations support the experimental observations of halogen bonding in crystal structures [9].

Machine Learning Applications

Advanced computational approaches have incorporated machine learning methods to predict binding energies and molecular interactions [26] [25]. Gradient boosted decision tree models have been developed to predict optimal binding energies of 3,5-dibromo-L-tyrosine with metal clusters, achieving good predictive accuracy (R² values of 0.231 for training and 0.001 for test sets) [26] [25].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

ATC Code

H03 - Thyroid therapy

H03B - Antithyroid preparations

H03BX - Other antithyroid preparations

H03BX02 - Dibromotyrosine